Lipophilicity (XLogP3) Comparison: Furan-Ethyl Substitution Reduces LogP Relative to Phenyl Analogs
The target compound’s computed XLogP3 of 0.2 [1] is substantially lower than that of the hypothetical phenyl analog N-(1-phenylethyl)-N-hydroxyformamide (estimated XLogP3 ≈ 1.3–1.5 based on fragment addition rules) and also lower than the unsubstituted N-hydroxyformamide (XLogP3 ≈ ‑0.7) . This places the furan derivative in a logP window (0 – 0.5) that is empirically favoured for CNS‑penetrant tools while maintaining sufficient aqueous solubility for in‑vitro enzymatic assays.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | N-hydroxyformamide (parent): ≈ ‑0.7; hypothetical N-(1-phenylethyl)-N-hydroxyformamide: ≈ 1.3–1.5 |
| Quantified Difference | Δ +0.9 vs. parent; Δ ‑1.1 to ‑1.3 vs. phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For procurement, this predicts that CAS 1035818-90-6 offers a balance between membrane permeability and aqueous solubility that is distinct from both the overly polar parent and the overly lipophilic phenyl congener, making it a more versatile intermediate for early‑stage medicinal chemistry.
- [1] PubChem Compound Summary CID 45790807, N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide. https://pubchem.ncbi.nlm.nih.gov/compound/45790807 View Source
